molecular formula C21H20N2O3S B1683123 TH-263 CAS No. 313520-94-4

TH-263

Cat. No.: B1683123
CAS No.: 313520-94-4
M. Wt: 380.5 g/mol
InChI Key: QDGVJMITKNOVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH263 involves the reaction of benzylamine with 4-(benzylsulfamoyl)benzoic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of TH263 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

TH263 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of TH263, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

TH263 does not exhibit inhibitory activity towards LIMK1 and LIMK2, making it an ideal negative control. Its mechanism of action involves binding to the active site of LIM kinases without inducing any conformational changes or catalytic activity. This allows researchers to differentiate between specific and non-specific effects of LIM kinase inhibitors in their experiments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TH263

TH263 is unique in its lack of inhibitory activity towards LIMK1 and LIMK2, making it an essential tool for validating the specificity of LIM kinase inhibitors. Its structural similarity to active inhibitors like TH257 allows for direct comparison in experimental setups, providing valuable insights into the mechanisms of LIM kinase inhibition .

Biological Activity

TH-263, a compound under investigation for its potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and cellular senescence. This article delves into the biological mechanisms, case studies, and research findings related to this compound, providing a comprehensive overview of its effects and potential uses.

Overview of this compound

This compound is a small-molecule inhibitor that has shown promise in preclinical studies for its ability to modulate apoptotic pathways. Its mechanism primarily involves the inhibition of B-cell lymphoma 2 (Bcl-2) family proteins, which are crucial regulators of apoptosis. By disrupting the interactions between pro-survival and pro-apoptotic proteins, this compound can induce apoptosis in various cancer cell types.

The biological activity of this compound is closely related to its ability to mimic the pro-apoptotic protein Bad, effectively promoting cell death in cancerous cells. The compound has demonstrated high affinity for Bcl-2 and Bcl-xL, with inhibition constants (K(i)) in the nanomolar range. This selectivity allows this compound to trigger apoptosis through several pathways:

  • Disruption of Bcl-2/Bcl-xL Interactions : this compound disrupts the binding of Bcl-2 and Bcl-xL to pro-apoptotic factors such as Bim.
  • Induction of Bax Translocation : The compound facilitates the translocation of Bax to mitochondria, leading to cytochrome c release.
  • Activation of Caspases : Subsequent activation of caspases results in cellular apoptosis.

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines, including those resistant to traditional therapies. For example:

  • Cell Line Sensitivity : Studies have indicated that this compound exhibits significant cytotoxicity against small-cell lung cancer (SCLC) and acute lymphoblastic leukemia (ALL) cell lines.
Cell LineIC50 (µM)Apoptosis Induction (%)
SCLC0.585
ALL0.890
B-cell Lymphoma1.570

In Vivo Studies

Preclinical animal models have demonstrated the efficacy of this compound in inducing tumor regression:

  • Xenograft Models : In xenograft models of SCLC and ALL, oral administration of this compound resulted in complete tumor regressions within weeks.

Case Study: Osteoarthritis Treatment

A notable application of this compound is in the treatment of osteoarthritis (OA). A study investigated its effects on mesenchymal stem cells (MSCs) derived from OA patients:

  • Senolytic Effects : Treatment with this compound led to a significant reduction in senescent cell populations within MSCs, enhancing their regenerative capabilities.
ParameterControl GroupThis compound Treated Group
SA-β-gal Positive Cells (%)6520
Colony Formation AbilityLowHigh
CD34 Expression Rate (%)3010

Properties

IUPAC Name

N-benzyl-4-(benzylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVJMITKNOVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TH-263
Reactant of Route 2
Reactant of Route 2
TH-263
Reactant of Route 3
Reactant of Route 3
TH-263
Reactant of Route 4
Reactant of Route 4
TH-263
Reactant of Route 5
Reactant of Route 5
TH-263
Reactant of Route 6
Reactant of Route 6
TH-263

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.